molecular formula C16H22N6O B2799703 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea CAS No. 1203198-10-0

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea

Cat. No.: B2799703
CAS No.: 1203198-10-0
M. Wt: 314.393
InChI Key: AKHCSQGIOBKYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethylamino and methyl groups, linked to a phenylurea moiety through an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2-methyl-4,6-dichloropyrimidine under basic conditions.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with an appropriate amine to introduce the ethylamino group.

    Coupling with Phenylurea: The final step involves coupling the substituted pyrimidine with phenylurea using a coupling reagent such as carbodiimide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea
  • 1-(2-((6-(Methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea
  • 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea

Uniqueness

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-3-17-14-11-15(21-12(2)20-14)18-9-10-19-16(23)22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H2,19,22,23)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCSQGIOBKYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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